Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the robust analytical methodologies required for the characterization, quantification, and stability assessment of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a novel chemical entity featuring a fused benzoxazine ring system and a sulfonamide functional group. Such structures are of significant interest in medicinal chemistry and drug development.[1][2] The progression of any new chemical entity from discovery to a viable drug product is critically dependent on the development of robust, accurate, and reliable analytical methods. These methods form the bedrock of drug development, ensuring identity, purity, potency, and stability, which are fundamental to safety and efficacy.[3]
This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to develop and validate methods that are fit for purpose and compliant with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5][6]
The analytical strategy for a new molecule like 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide must be systematic. It begins with fundamental structural confirmation and progresses to the development of quantitative chromatographic methods, and finally, to the establishment of a stability-indicating method through forced degradation studies.
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Part 1: Structural Elucidation and Confirmation
Before quantitative analysis can begin, the chemical structure of the synthesized active pharmaceutical ingredient (API) must be unequivocally confirmed. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Expertise & Experience: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. For a molecule containing nitrogen and sulfur, like our target compound, the precise mass and isotopic pattern are highly characteristic, providing a strong line of evidence for its identity. An electrospray ionization (ESI) source is typically effective for sulfonamides, often yielding a strong protonated molecule [M+H]⁺ in positive ion mode.[7][8]
Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Ion Source Parameters (ESI+):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizing Gas (N₂): Set as per instrument recommendation (e.g., 35-40 psi).[8]
-
Drying Gas (N₂): Set to a flow of 8-10 L/min at 350-360°C.[8]
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the theoretical mass of the protonated molecule (e.g., m/z 100-500).
-
Analysis: Compare the measured accurate mass of the most abundant ion with the calculated theoretical mass of C₈H₇N₂O₄S⁺. The mass error should be less than 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Expertise & Experience: NMR is the gold standard for elucidating the precise arrangement of atoms. ¹H NMR will confirm the number and environment of protons, while ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques (like COSY and HSQC) can be used to establish connectivity between protons and carbons, definitively confirming the benzoxazine sulfonamide structure. Published spectral data for similar benzoxazine and sulfonamide scaffolds serve as an excellent reference for assigning chemical shifts.[9][10][11]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for include distinct aromatic protons, a methylene (-CH₂-) signal for the oxazine ring, and exchangeable N-H protons from the sulfonamide and amide groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include those for aromatic carbons, the carbonyl carbon (C=O), the methylene carbon, and carbons adjacent to heteroatoms.
-
Structural Verification:
-
Confirm the number of signals corresponds to the number of unique protons and carbons in the structure.
-
Analyze chemical shifts, coupling constants (for ¹H), and integration to assign signals to specific atoms in the molecule.
-
If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to confirm the final structure.
Part 2: Quantitative Analysis by Chromatography
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing and assay determination for pharmaceutical compounds. Coupling HPLC with a UV detector is standard for routine analysis, while an LC-MS system is invaluable for impurity identification and trace-level quantification.[3][12]
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Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
Expertise & Experience: A reverse-phase method is the logical starting point. The molecule has both polar (sulfonamide, amide) and non-polar (benzene ring) features, making it well-suited for retention on a C18 or C8 column. A gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol will provide the necessary resolving power to separate the main peak from potential process impurities or degradants.[3][13] UV detection is appropriate as the aromatic ring system is a strong chromophore.
Protocol: HPLC Method for Purity and Assay
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample at the same concentration.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale & Justification |
| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good hydrophobic retention for the aromatic core. A C8 column may be used if the compound is too strongly retained on C18.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress the ionization of the sulfonamide, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient is essential to elute any potential impurities with different polarities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[14] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[4] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | DAD at 254 nm or at λmax | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis and determination of the optimal wavelength (λmax).[14] |
Method Validation (per ICH Q2(R2) Guidelines)
Trustworthiness: A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] The validation must be performed according to ICH guidelines.[4]
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Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Procedure | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradants. | Analyze stressed samples (from forced degradation), placebo, and impurities. Use DAD for peak purity analysis. | Peak is pure; baseline resolution between analyte and other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least 5 concentrations across the desired range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999.[3] |
| Range | The interval providing suitable accuracy, precision, and linearity. | Confirmed by linearity, accuracy, and precision studies. | Typically 80-120% of the test concentration for assay. |
| Accuracy | To measure the closeness of test results to the true value. | Spike a placebo or sample matrix with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | The lowest amount that can be detected (LOD) and quantified (LOQ). | Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[15] | LOD and LOQ should be appropriate for quantifying impurities at their specification levels. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1).[4] | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is the definitive tool for identifying unknown impurities and degradation products. It provides molecular weight information that, when combined with fragmentation data (from MS/MS), can lead to structural elucidation. It is also used for highly sensitive quantification when UV detection is insufficient. For sulfonamides, ESI in positive ion mode is generally preferred.[7][15]
Protocol: LC-MS for Impurity Identification
-
LC Conditions: Use the same HPLC method developed previously. This ensures that retention times correlate between the UV and MS systems. Using a volatile buffer like ammonium acetate or formic acid is mandatory.
-
MS Instrumentation: A triple quadrupole or high-resolution instrument (Q-TOF, Orbitrap).
-
Ion Source Parameters (ESI+): Similar to those used for HRMS infusion.
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a wide mass range (e.g., m/z 100-800) to detect all ionizable species eluting from the column.
-
MS/MS (Product Ion Scan): Select the m/z of the parent analyte and any detected impurities as precursor ions. Fragment them in the collision cell to obtain structural information.
-
Analysis: Propose structures for unknown impurities based on their accurate mass, isotopic pattern, and fragmentation patterns, comparing them to the parent drug.
Part 3: Stability-Indicating Method and Forced Degradation
Authoritative Grounding: The ICH Q1A(R2) guideline mandates stress testing to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[16][17] A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug due to degradation.[18][19]
Expertise & Experience: Forced degradation involves subjecting the drug to conditions more severe than accelerated stability testing to generate potential degradants.[17] The goal is to achieve 5-20% degradation of the API.[16] This ensures that degradation products are formed at a high enough concentration to be detected, without completely destroying the main compound. The developed HPLC method is then used to analyze these stressed samples to prove its specificity.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the API (e.g., 1 mg/mL in a suitable solvent) and expose them to the stress conditions below. Also, stress the solid API. A control sample (unstressed) must be analyzed concurrently.
-
Stress Conditions:
| Stress Condition | Reagent/Condition | Time | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60 °C | To test for lability in acidic conditions, potentially hydrolyzing the amide bond.[19] |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temp. | To test for lability in basic conditions; the sulfonamide or amide groups may be susceptible.[19] |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | To mimic oxidative degradation; the sulfur atom is a potential site of oxidation.[19] |
| Thermal | Solid API and Solution | 48 hours at 80 °C | To assess the impact of heat on stability.[18] |
| Photolytic | Solid API and Solution | Expose to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess sensitivity to light, which can induce photochemical reactions.[18] |
-
Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze using the validated HPLC-UV method.
-
Analyze samples by LC-MS to identify the molecular weights of the formed degradants.
-
Mass Balance Calculation: The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial concentration, demonstrating that all degradants are being detected. A typical acceptable range is 95-105%.[20]
References
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available at: [Link]
-
Caprioli, R. M. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available at: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Available at: [Link]
-
Royal Society of Chemistry. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Available at: [Link]
-
ResearchGate. (2015). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. Available at: [Link]
-
PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ResearchGate. (2021). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Available at: [Link]
-
ProQuest. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Available at: [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]
-
PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available at: [Link]
-
PMC. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]
-
MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]
-
SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Available at: [Link]
-
ResearchGate. (2021). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available at: [Link]
-
ResearchGate. (n.d.). (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. Available at: [Link]
-
PMC. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]
-
Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]
-
ACS Publications. (2024). Fluorescent Benzoxazine–Perylene Linked Covalent Organic Polymer as a Sensing Probe for Lead Ions and 2,4,6-Trinitrophenol. Available at: [Link]
-
University of Pardubice. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
American Laboratory. (2010). Supporting Pharmaceutical Cleaning Validation With TOC and UV-VIS Spectrophotometric Analysis. Available at: [Link]
-
MDPI. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Available at: [Link]
-
International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Available at: [Link]
Sources